molecular formula C10H6F3NS B1439455 2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole CAS No. 1159821-68-7

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole

Cat. No.: B1439455
CAS No.: 1159821-68-7
M. Wt: 229.22 g/mol
InChI Key: RJFWGEQFRVBBDT-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole include other trifluoromethyl-substituted aromatic compounds, such as:

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the thiazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the thiazole ring contributes to its reactivity and potential biological activities .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NS/c11-10(12,13)8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFWGEQFRVBBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285516
Record name 2-[2-(Trifluoromethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159821-68-7
Record name 2-[2-(Trifluoromethyl)phenyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159821-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Trifluoromethyl)phenyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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